

Application Note: Scalable Manufacturing of Nirmatrelvir Key Intermediates

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Compound of Interest

Compound Name: (1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid

CAS No.: 1491135-72-8

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Focus: The Telescoped Amidation-Dehydration Sequence & Bicyclic Core Assembly

Abstract

This Application Note details the process chemistry principles required for the scalable manufacturing of Nirmatrelvir (PF-07321332), the active protease inhibitor in Paxlovid™.^{[1][2][3][4][5]} Unlike early medicinal chemistry routes that relied on expensive Burgess reagents and linear assembly, the commercial process utilizes a convergent strategy featuring T3P (Propylphosphonic anhydride) for a telescoped amidation-dehydration sequence. This guide provides actionable protocols for the assembly of the P2 bicyclic core and the critical "End Game" coupling, emphasizing safety, atom economy, and impurity control in a GMP environment.

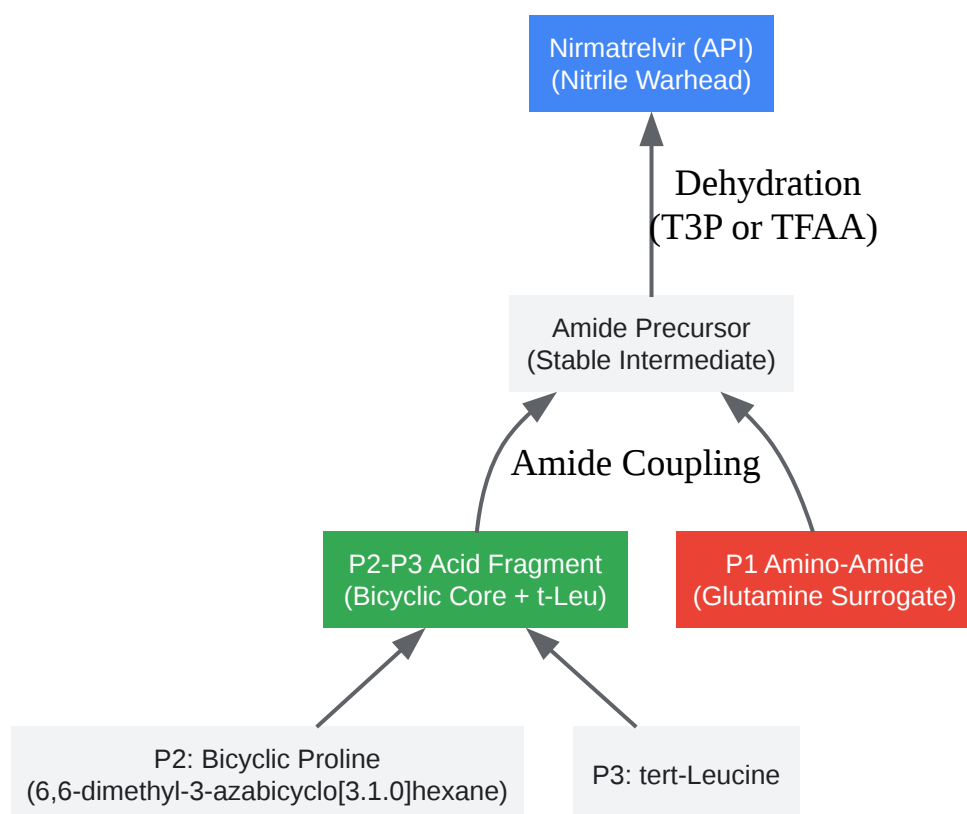
Introduction: The Manufacturing Challenge

Nirmatrelvir is a covalent inhibitor of the SARS-CoV-2 main protease (Mpro).^{[1][3][6]} Its structure comprises three distinct pharmacophores:

- P1: A glutamine surrogate with a nitrile "warhead" (reversible covalent trap).
- P2: A rigid (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid core.
- P3: A tert-leucine cap.

The Scalability Pivot: Early synthesis routes utilized the Burgess reagent for the final dehydration of the primary amide to the nitrile.[7] This reagent is costly and generates difficult-to-remove sulfur byproducts. The commercial process (Pfizer Gen 2) shifts to a telescoped approach where the P2-P3 fragment is coupled to the P1 amino-amide, followed immediately by dehydration using T3P or TFAA (Trifluoroacetic anhydride), avoiding isolation of the sensitive intermediate.

Visualizing the Retrosynthesis



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Figure 1: Convergent retrosynthetic strategy separating the molecule into the P2-P3 acid and the P1 amine.

Module 1: The P2 Bicyclic Core (Intermediate 6)

Target: (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid.[5]

The P2 core is the stereochemical anchor of Nirmatrelvir. While early routes used classical resolution, the commercial supply chain relies heavily on enzymatic desymmetrization or Cobalt-catalyzed cyclopropanation.

Mechanism: Enzymatic Desymmetrization (The Pfizer Route)

This route is superior for green chemistry metrics. It begins with Caronic Anhydride, which is converted to a meso-imide. An engineered Monoamine Oxidase (MAO-N) enzyme selectively oxidizes one enantiomer to an imine, which is then hydrolyzed to the desired chiral amino acid.

Protocol: Chemical Synthesis Alternative (Uyeda Cyclopropanation)

For labs without access to proprietary MAO-N enzymes, the Cobalt-catalyzed route is the robust chemical alternative.

Reagents:

- Substrate: N-Boc-2,3-dehydroproline ethyl ester.
- Carbene Source: 1,1-Dibromoethane (or similar gem-dihalide).
- Catalyst: (PDI)CoBr₂ (Pyridine-Diimine Cobalt complex).
- Reductant: Zinc dust.

Step-by-Step Workflow:

- Catalyst Activation: In a nitrogen-purged reactor, suspend (PDI)CoBr₂ (0.02 equiv) and Zinc dust (2.0 equiv) in acetonitrile. Stir for 30 min to generate the active Co(I) species.
- Addition: Add the N-Boc-dehydroproline ester (1.0 equiv).
- Cyclopropanation: Slowly dose 1,1-dibromoethane (1.2 equiv) over 4 hours. Maintain temperature at 25°C. Caution: Exothermic.

- Workup: Quench with dilute HCl. Extract with MTBE.[2][4][8] The product is the ethyl ester of the P2 core.
- Hydrolysis: Treat the ester with LiOH in THF/Water to yield the free acid P2 intermediate.

Quality Control Point:

- Stereochemistry: Check dr (diastereomeric ratio) via chiral HPLC. The Co-catalyst typically yields >95:5 dr favoring the desired exo-cyclopropane.

Module 2: The "End Game" – Telescoped Amidation & Dehydration

Target: Coupling P2-P3 acid with P1 amine, followed by nitrile formation.

This is the most critical module. The use of T3P (Propylphosphonic anhydride) allows the coupling and dehydration to occur in the same reactor, often using the same reagent if pushed, though TFAA is frequently added for the final "hard" dehydration push.

Comparison of Dehydration Reagents

Reagent	Scalability	Atom Economy	Safety Profile	Status
Burgess Reagent	Low	Poor (High Mass Intensity)	Moderate	Obsolete (MedChem only)
Vilsmeier (DMF/POCl ₃)	High	Moderate	Low (Thermal runaway risk)	Legacy
TFAA / Pyridine	High	Good	Moderate	Standard
T3P (Propylphosphonic anhydride)	High	Excellent	High (No toxic byproducts)	Preferred (Green)

Detailed Protocol: The T3P/TFAA Hybrid Process

Materials:

- Fragment A (Acid): P2-P3-OH (N-trifluoroacetyl-L-tert-leucyl-P2-proline).
- Fragment B (Amine): P1-Glutamine surrogate (S)-3-amino-2-oxopyrrolidine-1-carboxylic acid tert-butyl ester (as HCl salt).
- Coupling Agent: T3P (50% w/w in EtOAc).
- Dehydrating Agent: Trifluoroacetic Anhydride (TFAA).[3]
- Base: N-Methylmorpholine (NMM) or DIPEA.
- Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.

Experimental Workflow:

Step 1: Amide Coupling

- Charge Fragment A (1.0 equiv) and Fragment B (1.05 equiv) into the reactor with EtOAc (10 volumes).
- Cool to 0°C. Add T3P (1.5 equiv) followed by NMM (3.0 equiv) dropwise.
- Mechanism: T3P activates the carboxylic acid of Fragment A, forming a mixed anhydride that is attacked by the amine of Fragment B.
- Stir at 20°C for 4 hours. Monitor by HPLC for disappearance of Fragment A (<0.5%).
- Do not isolate. Proceed directly to Step 2.

Step 2: Dehydration (The Nitrile Formation)[1][7]

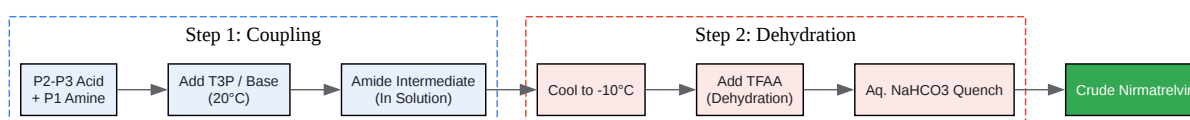
- Cool the reaction mixture (containing the intermediate amide) to -10°C.
- Add TFAA (2.0 equiv) slowly over 1 hour.
 - Critical Control: Maintain internal temperature < 0°C to prevent epimerization of the chiral center adjacent to the nitrile.
- Stir for 2-3 hours at 0°C.

- Quench: Add water slowly. The reaction is pH sensitive; adjust to pH 7-8 with aqueous NaHCO₃.
- Phase Cut: Separate the organic layer.[3] Wash with brine.[3]

Step 3: Crystallization

- Swap solvent to MTBE/Heptane.
- Seed with authentic Nirmatrelvir crystals (Form I) to induce precipitation.
- Filter and dry.[3]

Process Flow Diagram (The T3P Route)



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Figure 2: Telescoped manufacturing workflow avoiding isolation of the primary amide intermediate.

Advanced Optimization: Continuous Flow Chemistry

For high-throughput manufacturing, the dehydration step is adapted to flow chemistry to manage the exotherm and improve safety.

Flow Protocol:

- Reactor: PFA coil reactor (e.g., Vapourtec or similar).
- Stream A: Substrate (Amide intermediate) + Base (Pyridine) in MeCN.
- Stream B: TFAA in MeCN.

- Conditions:
 - Residence Time: 60 seconds.
 - Temperature: 0°C to 20°C (Flow allows higher T due to better heat transfer).
 - Mixing: T-mixer.
- Advantage: The short residence time minimizes the contact time of the product with the acidic byproducts, significantly reducing racemization (epimerization) risks at the P1 stereocenter.

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